
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate is a useful research compound. Its molecular formula is C24H24N4O7S3 and its molecular weight is 576.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound can be dissected into several key structural components:
- Cyclopropanecarboxamido : A moiety that may influence the compound's interaction with biological targets.
- Thiadiazole : Known for its pharmacological properties, particularly in enzyme inhibition.
- Pyran : Contributes to the structural diversity and biological activity.
- Piperidine : Often associated with various bioactivities, including analgesic and anti-inflammatory effects.
Molecular Formula and Weight
- Molecular Formula : C22H26N4O4S2
- Molecular Weight : 458.59 g/mol
Anticholinesterase Activity
Recent studies have highlighted the potential of compounds containing thiadiazole and piperidine moieties as anticholinesterase agents. In a comparative study, certain derivatives exhibited IC50 values lower than that of donepezil, a standard treatment for Alzheimer's disease, indicating superior efficacy in inhibiting acetylcholinesterase (AChE) activity .
Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor for various enzymes. For instance, derivatives with similar scaffolds have shown significant inhibition against urease and other enzymes critical in metabolic pathways .
Antimicrobial Properties
Research has indicated that thiadiazole derivatives possess antimicrobial properties. The presence of the piperidine ring enhances the antimicrobial activity of synthesized compounds against various bacterial strains, making them potential candidates for developing new antibiotics .
Study 1: Synthesis and Evaluation of Thiadiazole Derivatives
A recent study synthesized a series of thiadiazole derivatives and evaluated their biological activities. Among these, compounds similar to our target demonstrated remarkable anticholinesterase activity, with IC50 values reaching as low as 1.82 nM for the most potent derivative . This indicates a promising avenue for treating neurodegenerative diseases.
Study 2: Evaluation of Piperidine Derivatives
Another study focused on piperidine-containing compounds, revealing their multifaceted biological activities including anti-inflammatory and analgesic effects. The compounds were tested against various inflammatory models, showing significant reduction in inflammation markers .
Study 3: Antimicrobial Activity Assessment
A comprehensive evaluation of synthesized compounds bearing the thiadiazole nucleus revealed strong antibacterial activity against Gram-positive and Gram-negative bacteria. The results suggested that modifications in the piperidine structure could enhance antimicrobial efficacy .
Data Table: Biological Activity Summary
科学的研究の応用
Structural Characteristics
This compound integrates several functional groups:
- Thiadiazole ring : Known for its diverse pharmacological properties.
- Pyran structure : Contributes to the compound's reactivity and biological interactions.
- Piperidine moiety : Often associated with enhanced biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. Preliminary studies on similar compounds suggest that they can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with bacterial metabolism, making these compounds candidates for developing new antibiotics .
Anticancer Properties
The compound's structural components may interact with biological targets involved in cancer pathways. Thiadiazole derivatives have been linked to anticancer activity through mechanisms such as enzyme inhibition and inducing apoptosis in cancer cells. Further studies are needed to elucidate the specific pathways affected by this compound.
Enzyme Inhibition
Thiadiazole derivatives are known to inhibit enzymes such as nitric oxide synthase (NOS), which plays a crucial role in various physiological processes. The potential for enzyme inhibition makes this compound a subject of interest for therapeutic applications in conditions where enzyme modulation is beneficial .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing and evaluating the antimicrobial efficacy of thiadiazole derivatives similar to the compound showed promising results against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested against strains like Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity .
Case Study 2: Anticancer Activity
In another investigation, a series of thiadiazole derivatives were assessed for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity, leading to further exploration into their mechanisms of action, including apoptosis induction and cell cycle arrest .
Synthesis and Chemical Reactions
The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate typically involves multi-step reactions that require careful optimization of conditions to maximize yield and purity. Key steps include:
- Formation of the thiadiazole ring.
- Introduction of the piperidine sulfonyl group.
- Coupling reactions to integrate the pyran structure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be monitored?
The synthesis involves multi-step reactions, including cyclopropanecarboxamide conjugation to the thiadiazole ring, thioether formation, and esterification. Key steps include:
- Thiadiazole functionalization : Use of cyclopropanecarboxylic acid derivatives under coupling agents like EDCI or DCC .
- Thioether linkage : Reaction of thiol-containing intermediates with methylating agents in solvents like DMF or THF .
- Esterification : Activation of the benzoate moiety using carbodiimides or HOBt . Monitoring : Track reaction progress via thin-layer chromatography (TLC) or HPLC, with UV detection at 254 nm for heterocyclic intermediates .
Q. Which spectroscopic techniques are most effective for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm aromatic protons (e.g., pyran and benzoate groups) and aliphatic chains (e.g., piperidine sulfonyl) .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (1670–1750 cm⁻¹) and sulfonyl (S=O) peaks (1150–1250 cm⁻¹) .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks .
Q. What are the solubility and stability profiles under different conditions?
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and partially in ethanol. Poor solubility in water due to hydrophobic moieties (e.g., cyclopropane, piperidine) .
- Stability : Store at –20°C in inert atmospheres. Degradation risks include hydrolysis of the ester bond at high pH (>8) or elevated temperatures .
Advanced Research Questions
Q. How can researchers design experiments to evaluate biological activity while controlling for structural variables?
- Comparative Structural Analogs : Use analogs with modified functional groups (Table 1) to isolate activity contributions.
- Experimental Controls : Include positive controls (e.g., known inhibitors) and negative controls (solvent-only) in bioassays .
- Dose-Response Studies : Test across concentrations (e.g., 0.1–100 µM) to establish IC50/EC50 values .
Table 1. Structural Analogs for Comparative Studies
Compound Feature | Biological Activity | Key Structural Difference |
---|---|---|
Thiadiazole without cyclopropane | Antimicrobial | Missing cyclopropanecarboxamide |
Piperidine replaced with morpholine | Anticancer | Altered sulfonamide electronics |
Pyran ring saturation | Reduced activity | Loss of conjugated π-system |
Adapted from structural comparisons in |
Q. What strategies resolve contradictions in bioactivity data between this compound and its analogs?
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., cyclopropane vs. phenyl groups) to identify critical motifs .
- Mechanistic Studies : Use enzyme inhibition assays (e.g., kinase profiling) or cellular uptake assays to differentiate target engagement .
- In Silico Modeling : Molecular docking to compare binding affinities with structural analogs .
Q. How can environmental impact and degradation pathways be assessed?
- Abiotic Degradation : Study hydrolysis (pH 3–9) and photolysis (UV exposure) in simulated environmental matrices .
- Biotic Degradation : Use microbial consortia from soil/water samples to assess metabolic breakdown .
- Analytical Methods : LC-MS/MS to detect degradation products (e.g., free benzoate or thiadiazole fragments) .
Q. How can low synthetic yields or side products be addressed?
- Purification Optimization : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) .
- Reaction Condition Tuning : Adjust catalysts (e.g., DMAP for esterification) or temperatures (e.g., 0°C for sensitive intermediates) .
- Byproduct Analysis : Characterize side products via HRMS and revise protecting group strategies .
Q. Methodological Notes
- Experimental Design : For bioactivity studies, adopt a randomized block design with split-plot arrangements to account for variables like solvent effects or batch variations .
- Data Contradictions : Cross-validate results using orthogonal assays (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .
特性
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-piperidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O7S3/c29-19-12-17(14-36-24-27-26-23(37-24)25-21(30)15-4-5-15)34-13-20(19)35-22(31)16-6-8-18(9-7-16)38(32,33)28-10-2-1-3-11-28/h6-9,12-13,15H,1-5,10-11,14H2,(H,25,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKCFDMAQCYWBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NN=C(S4)NC(=O)C5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O7S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。